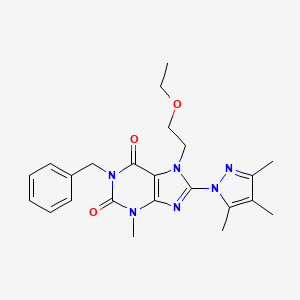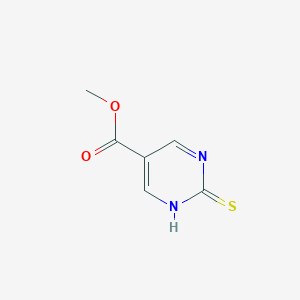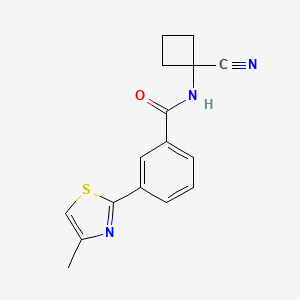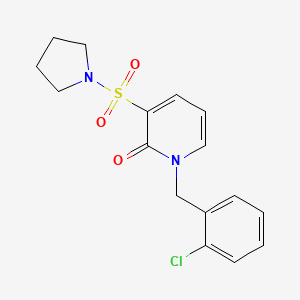![molecular formula C9H11N3 B2589701 2-Imidazo[1,2-a]piridin-8-iletanamina CAS No. 1501628-74-5](/img/structure/B2589701.png)
2-Imidazo[1,2-a]piridin-8-iletanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazo[1,2-a]pyridin-8-ylethanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with an ethanamine group attached at the 8th position. The unique structure of 2-Imidazo[1,2-a]pyridin-8-ylethanamine makes it a valuable scaffold in medicinal chemistry and various scientific research applications.
Aplicaciones Científicas De Investigación
2-Imidazo[1,2-a]pyridin-8-ylethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-imidazo[1,2-a]pyridin-8-ylethanamine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of 2-Imidazo[1,2-a]pyridin-8-ylethanamine with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, including 2-imidazo[1,2-a]pyridin-8-ylethanamine, through radical reactions is a topic of recent research .
Result of Action
Certain imidazo[1,2-a]pyridine derivatives have been found to exhibit anticancer properties , and others have shown antifungal activity
Action Environment
It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by the choice of solvent and heating conditions . These factors could potentially influence the action of 2-Imidazo[1,2-a]pyridin-8-ylethanamine.
Safety and Hazards
Direcciones Futuras
Imidazo[1,2-a]pyridines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . The development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry is a potential future direction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazo[1,2-a]pyridin-8-ylethanamine typically involves the condensation of 2-aminopyridine with appropriate electrophiles. One common method is the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot synthesis provides a convenient and efficient route to the desired compound.
Industrial Production Methods: Industrial production of 2-Imidazo[1,2-a]pyridin-8-ylethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-Imidazo[1,2-a]pyridin-8-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine group or the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Comparación Con Compuestos Similares
2-Imidazo[1,2-a]pyridin-8-ylethanamine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-b]pyridazine: Another fused bicyclic compound with a pyridazine ring.
Imidazo[1,2-a]pyridine: The parent compound without the ethanamine group.
Uniqueness: The presence of the ethanamine group at the 8th position of the imidazo[1,2-a]pyridine ring imparts unique chemical and biological properties to 2-Imidazo[1,2-a]pyridin-8-ylethanamine, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-imidazo[1,2-a]pyridin-8-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-8-2-1-6-12-7-5-11-9(8)12/h1-2,5-7H,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELOARWQSKVSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2589618.png)
![2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid](/img/structure/B2589620.png)
![8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2589625.png)


![3-(2,6-dichlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2589628.png)



![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)



![4-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine](/img/structure/B2589641.png)
